ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a coumarin derivative featuring a 4-methyl-substituted chromen-2-one core. The compound is esterified at position 3 with an ethyl propanoate group and substituted at position 7 with a 3-methyl-2-butenyloxy (prenyloxy) chain. Its molecular formula is C20H24O5, with a molecular weight of 344.41 g/mol .
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C20H24O5/c1-5-23-19(21)9-8-17-14(4)16-7-6-15(24-11-10-13(2)3)12-18(16)25-20(17)22/h6-7,10,12H,5,8-9,11H2,1-4H3 |
InChI Key |
IGAHODXMYTWMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC=C(C)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl vanillin and 3-methyl-2-butenyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: Ethyl vanillin is first alkylated with 3-methyl-2-butenyl bromide to form the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at Position 7
Analog 1: Ethyl 3-[6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxochromen-3-yl]propanoate
- Molecular Formula : C23H23ClO5
- Molecular Weight : 414.88 g/mol
- Key Differences :
- A chloro substituent at position 6 increases electronegativity and may enhance receptor binding.
- The 7-position features a 2-methylbenzyloxy group instead of prenyloxy, introducing aromaticity and steric bulk.
- Implications : The chloro and benzyloxy groups could improve metabolic stability but reduce solubility compared to the prenyloxy analog.
Analog 2: Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate
- Molecular Formula : C23H20ClF3O5
- Molecular Weight : 488.85 g/mol
- Key Differences :
- A trifluoromethylbenzyloxy group at position 7 introduces strong electron-withdrawing effects.
- The chloro substituent at position 6 persists.
Analog 3: 3-{4-Methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
- Molecular Formula : C17H18O5
- Molecular Weight : 302.33 g/mol
- Key Differences :
- Replaces the ethyl ester with a free carboxylic acid at position 3.
- The 7-position substituent is 2-methylprop-2-enyloxy , a shorter unsaturated chain.
- Implications : The carboxylic acid improves water solubility but may reduce cell membrane permeability.
Substitution Patterns and Bioactivity
Structural and Functional Insights :
- Prenyloxy vs.
- Halogenation : Chloro (Analogs 1, 2, 15) and trifluoromethyl (Analog 2) groups enhance binding to hydrophobic pockets but may increase toxicity risks.
- Ester vs. Acid : The ethyl ester (target compound) favors membrane permeability, while the carboxylic acid (Analog 3) enhances solubility and metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
